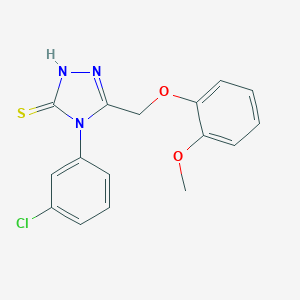
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of triazolethiones and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the modulation of GABA receptors. Specifically, it has been found to act as a negative allosteric modulator of the GABA-A receptor, which leads to a decrease in the inhibitory effects of GABA on neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, as well as impair learning and memory. It has also been found to have anticonvulsant effects and to modulate the activity of the hypothalamic-pituitary-adrenal axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its ability to modulate GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 is its potential to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930. One area of interest is the development of more selective modulators of GABA receptors, which could help to minimize off-target effects. Another area of interest is the use of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, there is a need for further research on the long-term effects of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930, particularly with regard to its potential for neurotoxicity.
Métodos De Síntesis
The synthesis of 2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 involves the reaction between 3-chlorobenzylamine and 2-methoxyphenol in the presence of sodium hydride. This is followed by a reaction with thiosemicarbazide and triethyl orthoformate to yield the final product.
Aplicaciones Científicas De Investigación
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione 7930 has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of effects on the central nervous system, including the modulation of GABA receptors. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Propiedades
Número CAS |
107952-07-8 |
|---|---|
Nombre del producto |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Fórmula molecular |
C16H14ClN3O2S |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14ClN3O2S/c1-21-13-7-2-3-8-14(13)22-10-15-18-19-16(23)20(15)12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,19,23) |
Clave InChI |
VHCPYLFPJVZPKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
SMILES canónico |
COC1=CC=CC=C1OCC2=NNC(=S)N2C3=CC(=CC=C3)Cl |
Otros números CAS |
107952-07-8 |
Sinónimos |
2,4-Dihydro-4-(3-chlorophenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



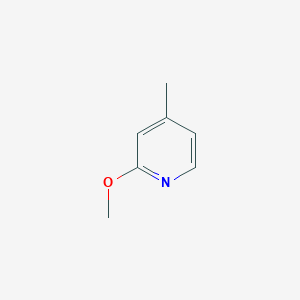

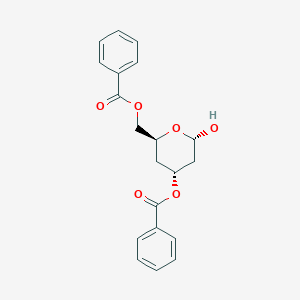
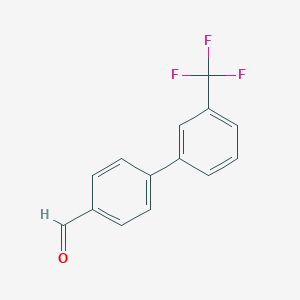
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
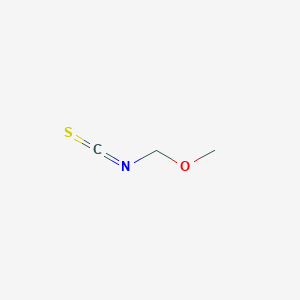
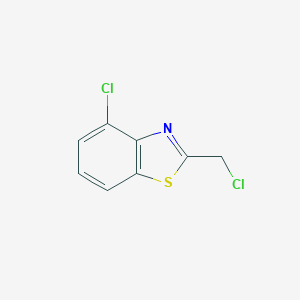
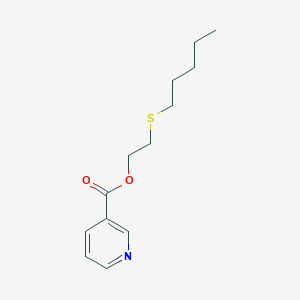
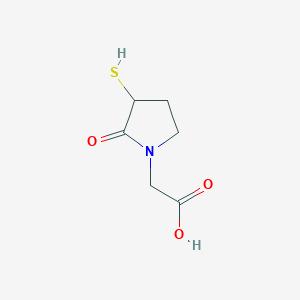
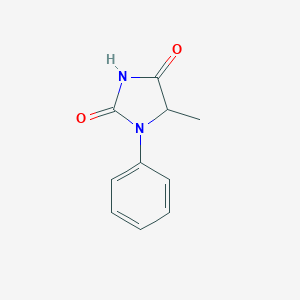
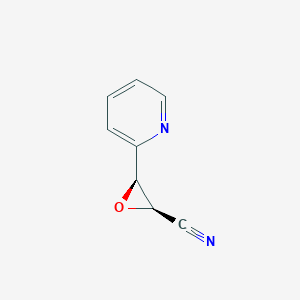
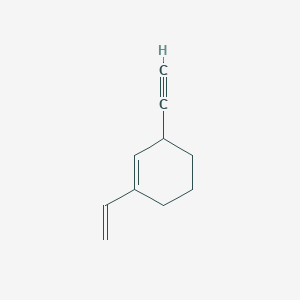
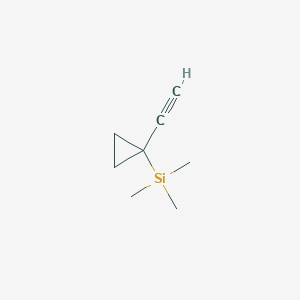
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)